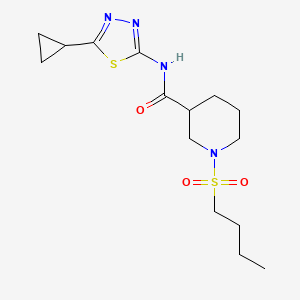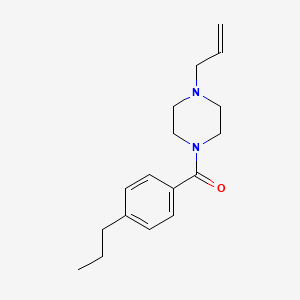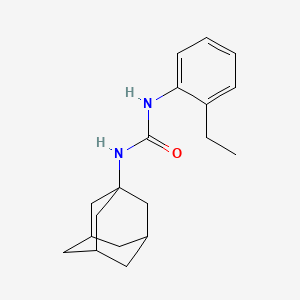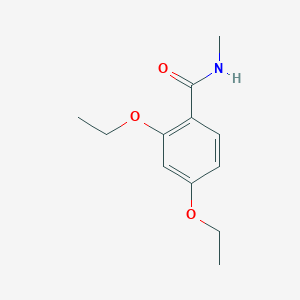
phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-3-piperidone, and it is a white solid that is soluble in water and organic solvents. In
Wirkmechanismus
The mechanism of action of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of the compound is believed to interact with specific receptors in the brain and other tissues, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, antipsychotic, and antidepressant effects. This compound has also been shown to have anxiolytic and sedative effects. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various drugs, making it a valuable tool for medicinal chemists. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for the study of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate. One area of research is the development of new drugs based on this compound. Researchers are exploring the use of this compound in the synthesis of novel analgesics, antipsychotics, and antidepressants. Another area of research is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound interacts with specific receptors in the body, which could lead to the development of more effective drugs. Finally, researchers are exploring the potential use of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate in the treatment of various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate involves the reaction of 3-piperidone with N-tert-butoxycarbonyl butanesulfonamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and analgesics. This compound has also been studied for its potential use as a precursor in the synthesis of piperidine alkaloids.
Eigenschaften
IUPAC Name |
phenyl 1-butylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-12-22(19,20)17-11-7-8-14(13-17)16(18)21-15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARXXVHLVVKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)


![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)

![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)
![4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5330059.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)

![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)